molecular formula C19H15ClN4O3S B2719412 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866131-52-4

5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2719412
CAS No.: 866131-52-4
M. Wt: 414.86
InChI Key: DDEIVUPTIHKACO-UHFFFAOYSA-N
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Description

This compound is a pyrimidinetrione derivative featuring a 2-chloro-1,3-thiazole-substituted indole moiety. Its structure includes a methylene bridge connecting the indole and pyrimidinetrione cores, with methyl groups at the 1- and 3-positions of the pyrimidinetrione ring. The 2-chloro-thiazolylmethyl group on the indole nitrogen distinguishes it from simpler analogs . Pyrimidinetriones are known for diverse biological activities, including enzyme inhibition and neuroprotective effects, depending on their substituents .

Properties

IUPAC Name

5-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-22-16(25)14(17(26)23(2)19(22)27)7-11-9-24(10-12-8-21-18(20)28-12)15-6-4-3-5-13(11)15/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEIVUPTIHKACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CN=C(S4)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, including antitumor, antimicrobial, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiazole moiety linked to an indole structure through a methylene bridge and is further substituted with a pyrimidinetrione group. This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antitumor Activity

Research has indicated that compounds containing thiazole and indole structures often exhibit significant anticancer properties. For instance:

  • A study demonstrated that thiazole derivatives showed potent activity against various cancer cell lines, with IC50 values ranging from 1.61 µg/mL to 23.30 mM depending on the specific compound and cell line tested .
  • The presence of electron-donating groups in the phenyl ring enhances cytotoxic activity. Specifically, the substitution patterns on the thiazole and indole rings are critical for optimizing their antitumor effects .

Table 1: Antitumor Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Reference
Compound AHCT-151.61
Compound BJurkat< Doxorubicin
Compound CU25110–30

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum antibacterial effects:

  • A study highlighted that certain thiazole-containing compounds demonstrated significant inhibition against bacterial strains, suggesting potential as lead compounds for antibiotic development .
  • The mechanism of action is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many thiazoles act as inhibitors for enzymes crucial in cancer metabolism and bacterial growth.
  • Interaction with DNA : Some derivatives have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases .

Case Study 1: Anticancer Efficacy

In a controlled study involving various cancer cell lines, a derivative similar to the target compound was tested for its ability to induce apoptosis. The results indicated a significant increase in apoptotic cells when treated with concentrations above 10 µM.

Case Study 2: Antibacterial Screening

Another study evaluated the antibacterial efficacy of thiazole derivatives against multiple strains of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) as low as 8 µg/mL for some derivatives, indicating strong antibacterial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pyrimidinetrione derivatives often differ in substituents on the indole, pyrimidinetrione, or bridging groups. Key analogs include:

Compound Name Substituents on Indole Pyrimidinetrione Modifications Key Features
Target Compound 2-Chloro-1,3-thiazol-5-ylmethyl 1,3-Dimethyl Chlorothiazole enhances electron-withdrawing properties
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione None 2-Thioxo, 1,3-dimethyl Thioxo group increases sulfur-mediated interactions
(5E)-5-[(1-Ethyl-1H-indol-3-yl)methylene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione 1-Ethyl 1-(4-Fluorophenyl) Fluorophenyl group enhances lipophilicity and potential CNS activity
5-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-1,3-dimethylpyrimidinetrione Isoindol-2-yl 1,3-Dimethyl Isoindole substituent introduces planar aromaticity

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound Not reported ~457.9* Chlorothiazole, methylene bridge
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxopyrimidinedione Not reported 299.35 Thioxo, indole
5-(Isoindol-2-yl)-1,3-dimethylpyrimidinetrione >250 317.3 Isoindole, dimethyl
5-(2-Furylmethylene)-1-phenylpyrimidinetrione (Ki = 12 µM) Not reported 298.3 Furyl, phenyl

*Calculated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, and how can reaction yields be improved?

  • Methodology : The synthesis often involves cyclocondensation reactions using reagents like phosphorous oxychloride (POCl₃) or glacial acetic acid (AcOH) under reflux (108°C). For example, hydrazone intermediates can be generated via reactions with phenylhydrazine derivatives, followed by alkylation of the indole moiety . Yield optimization requires careful control of stoichiometry (e.g., 2.00 equivalents of NH₄OAc) and solvent purity .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and tautomeric forms?

  • Methodology : Use a combination of ¹H/¹³C NMR (500–100 MHz) to identify proton environments (e.g., δ 4.07–8.17 ppm for methyl and aromatic protons) and HRMS for molecular ion confirmation. X-ray crystallography (via RCSB Protein Data Bank protocols) resolves tautomerism by analyzing bond lengths and angles in the pyrimidinetrione core .

Q. What preliminary biological assays are recommended to screen this compound for antimicrobial or enzyme-inhibitory activity?

  • Methodology : Follow protocols from analogous pyrimidinetrione derivatives:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL, with MIC values calculated .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, using ATP/NADH depletion as readouts .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what software tools are validated for this purpose?

  • Methodology :

  • Docking studies : Use AutoDock Vina or MOE (Molecular Operating Environment) to simulate interactions with proteins (e.g., kinases). Validate results against PDB structures (e.g., 1H-indole-binding enzymes) .
  • QSAR modeling : Leverage ChemSpider’s ACD/Labs Percepta Platform to correlate substituent effects (e.g., chloro-thiazole) with bioactivity .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies (e.g., variable MIC values)?

  • Methodology :

  • Batch consistency : Verify compound purity (>95%) via HPLC and adjust for hygroscopicity .
  • Assay standardization : Replicate conditions from conflicting studies (e.g., pH, inoculum size) and apply statistical tools (ANOVA) to identify confounding variables .

Q. How does the electronic nature of the 2-chloro-1,3-thiazole substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform DFT calculations (Gaussian 09) to map electron density distribution. Experimentally, compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄) with/without the chloro-thiazole group to assess its directing effects .

Q. What analytical techniques are suitable for detecting degradation products under accelerated stability conditions?

  • Methodology : Use LC-MS/MS with a C18 column (ACN/H₂O gradient) to identify hydrolysis byproducts (e.g., cleavage of the methylene bridge). Stress testing at 40°C/75% RH for 4 weeks can simulate long-term stability .

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